molecular formula C13H9Cl2NO3 B3127874 methyl 4-(2,3-dichlorobenzoyl)-1H-pyrrole-2-carboxylate CAS No. 338753-12-1

methyl 4-(2,3-dichlorobenzoyl)-1H-pyrrole-2-carboxylate

Cat. No.: B3127874
CAS No.: 338753-12-1
M. Wt: 298.12 g/mol
InChI Key: HOWXOKMWBLWXFD-UHFFFAOYSA-N
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Description

Methyl 4-(2,3-dichlorobenzoyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with a methyl ester group and a dichlorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2,3-dichlorobenzoyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 2,3-dichlorobenzoyl chloride with methyl 1H-pyrrole-2-carboxylate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the yield and purity of the final product. The purification process may include advanced techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,3-dichlorobenzoyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dichlorobenzoyl group to a benzyl group or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce benzyl derivatives. Substitution reactions can result in a variety of substituted pyrrole compounds.

Scientific Research Applications

Methyl 4-(2,3-dichlorobenzoyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-(2,3-dichlorobenzoyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The dichlorobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrrole ring may also play a role in binding to target molecules, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate
  • Methyl 4-(2,5-dichlorobenzoyl)-1H-pyrrole-2-carboxylate
  • Methyl 4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxylate

Uniqueness

Methyl 4-(2,3-dichlorobenzoyl)-1H-pyrrole-2-carboxylate is unique due to the specific positioning of the chlorine atoms on the benzoyl group. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from its isomers.

Properties

IUPAC Name

methyl 4-(2,3-dichlorobenzoyl)-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO3/c1-19-13(18)10-5-7(6-16-10)12(17)8-3-2-4-9(14)11(8)15/h2-6,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWXOKMWBLWXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN1)C(=O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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